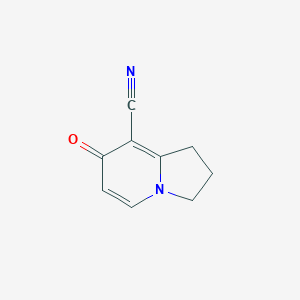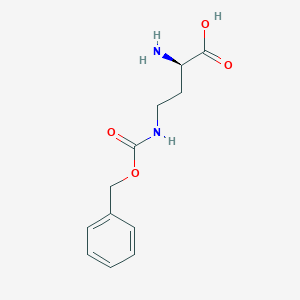
Lithiumpyrimidine-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithiumpyrimidine-2-sulfinate is an organosulfur compound that features a lithium ion bonded to a pyrimidine-2-sulfinate group
準備方法
Synthetic Routes and Reaction Conditions
Lithiumpyrimidine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization or precipitation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Lithiumpyrimidine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2-sulfonate derivatives.
Reduction: Reduction reactions can convert it into pyrimidine-2-sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyrimidine-2-sulfonate derivatives.
Reduction: Pyrimidine-2-sulfinic acid.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Lithiumpyrimidine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylated pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of lithiumpyrimidine-2-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfinic acid group can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Lithium pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Sodium pyrimidine-2-sulfinate: Similar but with sodium instead of lithium.
Pyrimidine-2-sulfinic acid: The parent compound without the lithium ion.
Uniqueness
Lithiumpyrimidine-2-sulfinate is unique due to the presence of both lithium and the pyrimidine-2-sulfinate group, which imparts distinct chemical reactivity and potential applications. Its lithium ion can influence the compound’s solubility, stability, and reactivity compared to similar compounds with different cations.
特性
分子式 |
C4H3LiN2O2S |
|---|---|
分子量 |
150.1 g/mol |
IUPAC名 |
lithium;pyrimidine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChIキー |
CDIOPKWVNVPGCG-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=C(N=C1)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


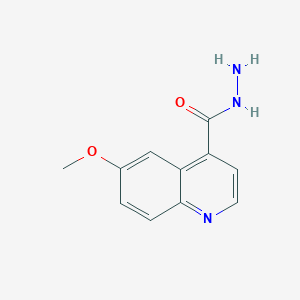
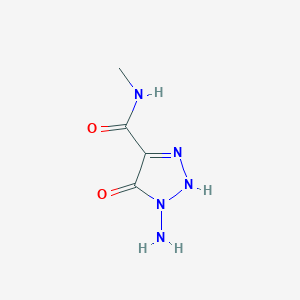

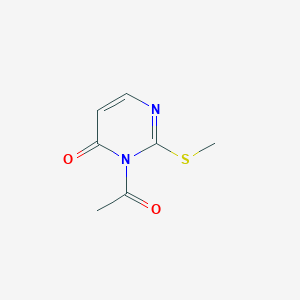
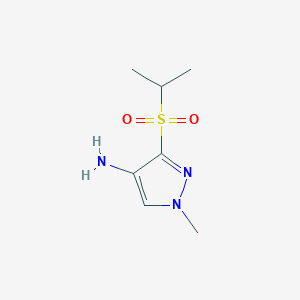
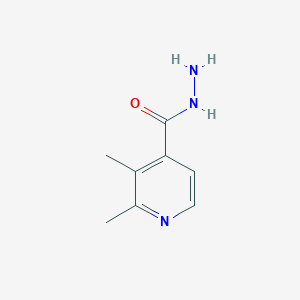


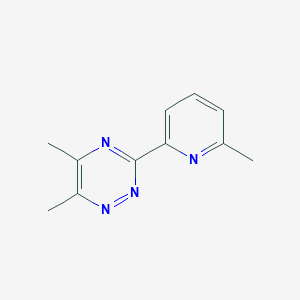
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)
![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
